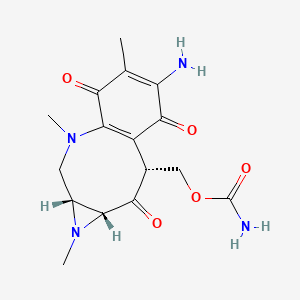

7-Amino-N-methylisomitomycin B

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

26792-12-1 |

|---|---|

Molekularformel |

C16H20N4O5 |

Molekulargewicht |

348.35 g/mol |

IUPAC-Name |

[(4R,6R,8R)-11-amino-2,5,12-trimethyl-7,10,13-trioxo-2,5-diazatricyclo[7.4.0.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |

InChI |

InChI=1S/C16H20N4O5/c1-6-10(17)15(23)9-7(5-25-16(18)24)14(22)11-8(20(11)3)4-19(2)12(9)13(6)21/h7-8,11H,4-5,17H2,1-3H3,(H2,18,24)/t7-,8+,11+,20?/m0/s1 |

InChI-Schlüssel |

CGTFNTYPCDXBKS-INFMQKRDSA-N |

Isomerische SMILES |

CC1=C(C(=O)C2=C(C1=O)N(C[C@@H]3[C@@H](N3C)C(=O)[C@H]2COC(=O)N)C)N |

Kanonische SMILES |

CC1=C(C(=O)C2=C(C1=O)N(CC3C(N3C)C(=O)C2COC(=O)N)C)N |

Herkunft des Produkts |

United States |

Biosynthetic Pathways and Precursors of Mitomycinoids

Elucidation of Mitomycin Biosynthesis

The journey to understand mitomycin biosynthesis has involved extensive studies, including feeding experiments with isotopically labeled precursors. nih.gov Early research established that the core structure of mitomycins is derived from two primary precursors: 3-amino-5-hydroxybenzoic acid (AHBA) and D-glucosamine. researchgate.net The C₇ unit of the mitomycins is formed from glucose and/or ribose, potentially through a heptose intermediate. nih.gov The condensation of this C₇ unit with glucosamine (B1671600) provides the fundamental pyrroloindoline scaffold. nih.gov Further investigations using radioactive supplements reinforced the central role of glucose as a precursor for both the heptulose and aminohexose components. nih.gov

Competition feeding experiments have also been crucial in pinpointing more immediate precursors. For instance, studies comparing L-[guanidino-¹⁴C]arginine and L-[ureido-¹⁴C]citrulline indicated that L-citrulline is the more direct precursor to the carbamate (B1207046) group found in mitomycins. nih.gov The entire glucosamine molecule has been shown to be utilized intact as a biosynthetic precursor. nih.gov

Key Enzymatic Transformations and Identified Genes (e.g., MmcR)

The assembly and modification of the mitomycin core are catalyzed by a suite of specialized enzymes encoded by a dedicated gene cluster. A pivotal enzyme in the later stages of mitomycin biosynthesis is the Mitomycin-7-O-methyltransferase, known as MmcR. nih.gov This S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase is responsible for the 7-O-methylation of 7-hydroxymitomycins. nih.gov

In vitro studies have demonstrated that MmcR catalyzes the transfer of a methyl group from SAM to the 6-hydroxyl group of both 6-demethylmitomycin A and 6-demethylmitomycin B, yielding mitomycin A and mitomycin B, respectively. uniprot.org The enzyme can act on both C9-beta- and C9-alpha-configured 7-hydroxymitomycins. nih.gov Structural studies of MmcR have revealed a common SAM-dependent O-MTase fold and a conserved active site, which facilitates a proton-assisted methyltransfer mechanism. nih.gov The methylation at the C7 position is significant as it modulates the redox potential of the quinone ring, a key feature for the biological activity of mitomycins. nih.gov

Another key gene, mitA, has been identified and is involved in the synthesis of the AHBA precursor. researchgate.net This gene is linked to the mitomycin resistance locus, mrd, in Streptomyces lavendulae. researchgate.net The protein MitB, which shares similarities with PtmJ, is proposed to mediate the condensation reaction between the AHBA derivative and the D-glucosamine derivative. researchgate.net

Incorporation of Metabolic Precursors

The biosynthesis of the mitomycin scaffold relies on the integration of precursors from primary metabolism. The fundamental building blocks are derived from well-established metabolic pathways.

The following table summarizes the primary metabolic precursors and their contribution to the mitomycin core structure:

| Precursor Molecule | Contribution to Mitomycin Core |

| 3-Amino-5-hydroxybenzoic acid (AHBA) | Forms the m-C₇N unit of the mitosane core. researchgate.net |

| D-Glucosamine | Provides the C₆N unit, forming the pyrrolizidine (B1209537) ring. nih.govresearchgate.net |

| L-Citrulline | Serves as the direct precursor for the carbamoyl (B1232498) group at C10. nih.gov |

| S-Adenosyl-L-methionine (SAM) | Acts as the methyl group donor for O-methylation reactions, such as the one catalyzed by MmcR. uniprot.orgnih.gov |

| D-Glucose | A primary carbon source that is converted into the C₇ unit (via a possible heptose intermediate) and D-glucosamine. nih.gov |

| L-Methionine | Provides the methyl group for S-adenosyl-L-methionine. |

The intricate assembly of these precursors into the final mitomycin structure is a testament to the complex enzymatic machinery evolved by Streptomyces. The elucidation of this pathway not only provides fundamental insights into natural product biosynthesis but also opens avenues for the bioengineering of novel mitomycin analogs.

Molecular Mechanisms of Action of 7 Amino N Methylisomitomycin B and Analogues

Bioreductive Activation and Prodrug Nature

7-Amino-N-methylisomitomycin B, like its parent compound mitomycin C, is a prodrug, meaning it is administered in an inactive form and requires metabolic conversion within the body to exert its therapeutic effects. nih.govdrugbank.com This activation is a process of bioreduction, a chemical reaction that is significantly more efficient in the low-oxygen environments characteristic of many solid tumors. nih.govmdpi.com This selective activation in hypoxic conditions is a key feature of its antitumor potential, as it can preferentially target cancer cells while sparing healthy, well-oxygenated tissues. nih.govdrugbank.com

The core of this activation lies in the reduction of the quinone moiety within the molecule's structure. asm.orgyoutube.com Enzymes such as NADPH cytochrome P-450 reductase can catalyze this reduction. nih.gov This enzymatic process transforms the stable quinone into a reactive hydroquinone (B1673460). This conversion is the critical first step that "unmasks" the latent alkylating capabilities of the molecule, setting the stage for its interaction with DNA. nih.gov

DNA Alkylation and Cross-linking Mechanisms

Once activated, 7-Amino-N-methylisomitomycin B becomes a potent DNA alkylating agent. nih.govnih.gov Alkylation is a chemical process where the compound covalently attaches to DNA, forming adducts. nih.gov This process can occur at a single site on a DNA strand (monoalkylation) or, more damagingly, can link the two complementary strands of the DNA double helix (interstrand cross-linking). nih.govnih.gov This cross-linking is a particularly severe form of DNA damage because it prevents the strands from separating, which is essential for both DNA replication and transcription. asm.org

Specificity of DNA Binding Sites (e.g., Guanine-O-6, N2 and N7 atoms)

The alkylation of DNA by activated mitomycins is not random; it exhibits a degree of sequence specificity. The primary targets for alkylation are the guanine (B1146940) bases within the DNA sequence. acs.orgnih.gov Specifically, the N2 and O6 atoms of guanine are susceptible to attack by the activated drug. nih.gov While the N7 atom of guanine is also a potential site for alkylation by some agents, studies on mitomycin C and its analogues point towards the minor groove of DNA, where the N2 group of guanine is more accessible. acs.orgnih.gov The preference for CpG sequences (a cytosine nucleotide followed by a guanine nucleotide) has been noted, suggesting that the local DNA structure influences the efficiency of alkylation.

Role of Aziridine (B145994) Ring and Quinone Moiety in Activity

The remarkable reactivity of activated 7-Amino-N-methylisomitomycin B is attributable to two key functional groups: the aziridine ring and the quinone moiety. nih.govasm.orgwikipedia.org

The quinone is essential for the bioreductive activation. In its oxidized state, it keeps the molecule relatively inert. youtube.com Upon reduction to the hydroquinone, it initiates a cascade of electronic rearrangements that transforms the molecule into a powerful bifunctional alkylating agent. asm.org

The aziridine ring , a three-membered ring containing a nitrogen atom, is a highly strained structure. wikipedia.org This inherent strain makes it susceptible to ring-opening reactions by nucleophiles, such as the nitrogen and oxygen atoms in DNA bases. wikipedia.org Following the bioreductive activation of the quinone, the aziridine ring becomes a potent electrophile, ready to attack the nucleophilic sites on DNA. nih.gov The presence of this ring is considered crucial for the cross-linking ability of mitomycins. asm.orgnih.gov Studies on related compounds lacking the aziridine ring have shown a diminished or altered biological activity, highlighting its importance. asm.orgnih.gov

Impact on DNA Replication and Transcription

The formation of DNA adducts and, in particular, interstrand cross-links by 7-Amino-N-methylisomitomycin B has profound consequences for cellular processes. nih.gov The covalent linkage of the two DNA strands physically obstructs the action of enzymes responsible for DNA replication and transcription. nih.govdrugbank.com DNA polymerase, the enzyme that synthesizes new DNA strands, is unable to proceed past a cross-link, leading to a halt in DNA replication and, consequently, cell division. nih.gov Similarly, RNA polymerase, which transcribes DNA into RNA, is also blocked, thereby inhibiting protein synthesis. drugbank.com This dual inhibition of DNA replication and transcription ultimately leads to cell death, which is the basis of the compound's antitumor effect. nih.gov

| Compound/Analogue | Key Feature | Role in Mechanism of Action |

| 7-Amino-N-methylisomitomycin B | Mitomycin Analogue | Prodrug activated by bioreduction to become a DNA alkylating and cross-linking agent. |

| Mitomycin C | Parent Compound | Undergoes bioreductive activation to cross-link DNA, inhibiting its synthesis. nih.govdrugbank.com |

| KW-2149 | Disulfide Analogue | A mitomycin analogue that also acts as a bioreductive antitumor agent. nih.gov |

| BMS-181174 | Disulfide Analogue | Another mitomycin analogue with bioreductive properties. nih.gov |

| FR66979 | Related Antitumor Antibiotic | A compound related to mitomycins with similar mechanisms. nih.gov |

| FR900482 | Related Antitumor Antibiotic | A compound related to mitomycins with similar mechanisms. nih.gov |

| N-methylmitomycin A | Mitomycin Analogue | Used in studies to understand the stereochemistry of aziridine ring opening. scilit.com |

| 7-N-(p-hydroxyphenyl)-mitomycin C (M-83) | Mitomycin C Derivative | Exhibits potent antitumor activity, in some cases superior to mitomycin C. nih.gov |

Structure Activity Relationship Sar Studies in Mitomycin Derivatives

Influence of Structural Modifications on Biological Activity

Structural modifications, particularly at the C7 position of the mitomycin core, have a profound impact on biological activity. The nature of the substituent at this position can alter the molecule's potency and even its mechanism of action. nih.gov

Research has shown that attaching different functional groups or molecules to the 7-amino group can significantly modulate antitumor activity. nih.gov For instance, the synthesis of dimeric mitomycin derivatives, such as 7-N,7'-N'-bis(2-thioethyl)dimitomycin C, has yielded compounds with remarkable antitumor activities against various cancer cell lines in both in vitro and in vivo models. nih.gov In one study, this specific dimeric compound demonstrated unique potency among a series of related 7-N,7'-N'-bis(omega-thioalkyl)dimitomycins. nih.gov

Conversely, other modifications can decrease potency. When DNA minor groove binding agents, like N-methylpyrrole carboxamide units, were tethered to the 7-amino group of Mitomycin C (MC), the resulting conjugates showed growth-inhibitory effects but were 1.5 to 2 orders of magnitude less active than the parent MC. nih.gov The reduced activity was attributed to the rapid decay of the activated drug, which competes with its delivery to the DNA target sites. nih.gov

The spacer linking a substituent to the C7 position also plays a critical role. In a study comparing two C7-substituted MC analogs with a glucopyranose moiety, the analog with a phenolic spacer (MC-77) exhibited greater antitumor activity than MC itself, while the one with a butanoic acid spacer (MC-62) was significantly less potent. nih.gov This demonstrates that the biological activity of C7-substituted analogs is highly dependent on the properties and structure of the linker. nih.gov

| Compound | C7-Substituent Type | Relative Biological Potency | Source |

|---|---|---|---|

| Mitomycin C (Parent Drug) | Amino (-NH2) | Baseline | nih.gov |

| MC-77 | Phenolic spacer with glucopyranose | Greater than Mitomycin C | nih.gov |

| MC-62 | Butanoic acid spacer with glucopyranose | Significantly less than Mitomycin C | nih.gov |

| Mitomycin C-MGB Conjugates (11, 12, 13) | N-methylpyrrole carboxamides via (CH2)5 tether | 1.5-2 orders of magnitude lower than Mitomycin C | nih.gov |

Correlation of Electrochemical Potential with Cytotoxicity

The cytotoxicity of mitomycins is initiated by a bioreductive activation process. Therefore, the electrochemical potential, which measures the ease of reduction, is a key determinant of their biological activity. A direct correlation has been observed where mitomycins that are more easily reduced tend to be more potent. nih.gov

Compounds with electron-withdrawing substituents at the C7 position are more readily reduced because these groups help stabilize the resulting semiquinone radical anion intermediate. nih.gov This enhanced ease of reduction is associated with increased cytotoxicity. For example, a mitomycin-conjugate (referred to as compound 3 in a study) with a more electronegative group at C7 than Mitomycin C was found to be more easily reduced, with the reduction step being lower in energy by 3.82 kcal/mol. nih.gov This lower reduction energy correlated with an enhanced cytotoxicity against the cancer cell lines studied. nih.gov

While a general trend exists, a strict one-to-one correlation between reduction potential and antitumor activity across all analogs has not been established, suggesting other factors like cellular uptake and lipophilicity also play significant roles. nih.gov However, the initial reductive activation is a critical step, and a more favorable electrochemical potential is a strong indicator of potentially higher cytotoxicity. The reduction of the mitomycin core is essential for the subsequent chemical transformations that lead to the formation of a reactive hydroquinone (B1673460) intermediate, which is a precursor to the DNA alkylating species. researchgate.net

| Compound | Relative Ease of Reduction | Observed Cytotoxicity | Source |

|---|---|---|---|

| Mitomycin C (MC) | Baseline | Baseline | nih.gov |

| Compound 3 (MC-conjugate with electronegative C7 group) | Easier to reduce (ΔE = -3.82 kcal/mol vs. MC) | Enhanced compared to MC | nih.gov |

| General Mitomycinoids | Compounds with electron-withdrawing C7 groups are more easily reduced | More easily reduced compounds are generally more potent | nih.gov |

Effects of Substituents on DNA Binding Affinity and Reactivity

The ultimate therapeutic action of mitomycins stems from their ability to bind to and react with DNA, primarily by forming interstrand cross-links (ICLs) between guanine (B1146940) bases in CpG sequences. nih.govnih.gov Substituents on the mitomycin ring system can influence both the initial non-covalent binding to DNA and the subsequent covalent alkylation reactions.

Interestingly, the parent mitomycin antibiotics themselves, including Mitomycin C and Mitomycin A, show no significant non-covalent binding affinity for DNA before their reductive activation. nih.gov However, modifying the C7 position can introduce this property. When DNA minor groove binding agents were attached to the 7-amino group of Mitomycin C, the resulting conjugates displayed non-covalent DNA affinity, a property absent in the parent drug. nih.gov Despite this added affinity, the DNA cross-linking activity of these conjugates was weak and actually decreased as the size of the attached DNA binder increased. nih.gov

The C7 substituent also affects the reactivity of the two primary alkylation sites on the mitomycin core (C1 and C10), which is crucial for forming the cytotoxic ICLs. nih.gov It has been proposed that this effect is linked to the different redox potentials of the analogs. nih.gov The efficiency of cross-linking is dependent on the activation of the carbamoyl (B1232498) group at the C10 position, a step that can be influenced by the stability of the reduced intermediates. iaea.org

Studies comparing Mitomycin C (MC) with Decarbamoyl mitomycin C (DMC) show that while both can form ICLs, DMC treatment results in a much higher frequency of DNA monoadducts compared to ICLs. nih.govcapes.gov.br This highlights that changes even away from the C7 position can dramatically alter the profile of DNA damage. The cytotoxic mechanisms are complex and are not solely related to the ability to form ICLs, but also to the structure and number of monoadducts generated and their subsequent processing by the cell. nih.gov

Preclinical Evaluation of 7 Amino N Methylisomitomycin B and Its Analogues

In Vitro Cytotoxicity and Antiproliferative Activity (e.g., HeLa S-3 cells)

The in vitro cytotoxic and antiproliferative activities of mitomycin analogues have been evaluated against various cancer cell lines. Notably, the analogue M-83 has demonstrated significant inhibitory effects on the growth of HeLa S3 cells. In one study, both M-83 and Mitomycin C (MMC) were shown to significantly inhibit the growth of HeLa S3 cells. nih.gov Cell growth was observed for the first 24 hours after the addition of the drugs at a concentration of 3 x 10⁻³ mM, after which no further growth was detected. nih.gov This suggests a potent cytotoxic effect on this particular cell line. Further investigation into the mechanism of action revealed that M-83 more strongly inhibited the incorporation of radioactive precursors into DNA than into RNA or protein at the same concentration. nih.gov

In Vivo Efficacy Studies in Animal Models (e.g., Sarcoma-180, P388 leukemia, B16 melanoma)

The antitumor activity of M-83 has been extensively studied in various rodent tumor models, demonstrating its potential as a therapeutic agent.

Sarcoma-180: In studies involving the ascitic form of Sarcoma-180, M-83 showed more potent activity than Mitomycin C (MMC). nih.gov When tested against the solid form of Sarcoma-180, M-83 inhibited tumor growth to the same extent as an equivalent dose of MMC. nih.gov

P388 Leukemia: M-83 has shown superior efficacy against P388 lymphocytic leukemia compared to MMC. nih.gov In an intraperitoneal-intraperitoneal system, M-83 exhibited more potent activity. nih.govnih.gov Furthermore, intravenous administration of M-83 resulted in better survival rates and a higher chemotherapeutic ratio than MMC against intravenously implanted P388 leukemia. nih.gov

B16 Melanoma: M-83 has also demonstrated potent activity against B-16 melanoma. nih.gov

The following table summarizes the comparative in vivo antitumor activity of M-83 and Mitomycin C in different murine tumor models.

| Tumor Model | Compound | Activity Compared to Mitomycin C | Reference |

| Sarcoma-180 (ascitic) | M-83 | More potent | nih.gov |

| Sarcoma-180 (solid) | M-83 | Similar inhibition, higher safety margin | nih.gov |

| P388 Leukemia (ascitic) | M-83 | More potent | nih.govnih.gov |

| P388 Leukemia (intravenous) | M-83 | Better survival, higher chemotherapeutic ratio | nih.gov |

| B16 Melanoma | M-83 | More potent | nih.gov |

Comparative Analysis with Mitomycin C and Other Mitomycinoids

A key aspect of the preclinical evaluation of M-83 has been its direct comparison with the clinically used anticancer drug, Mitomycin C (MMC).

M-83 has consistently demonstrated more potent antitumor activities than MMC against a range of ascitic tumors, including Sarcoma 180, fibrosarcoma Meth 1, sarcoma Meth A, melanoma B-16, and leukemia P388. nih.gov Furthermore, M-83 exhibited a markedly higher chemotherapeutic ratio than MMC in these tumor systems, suggesting a better balance between efficacy and toxicity. nih.govnih.gov The chemotherapeutic ratio for M-83 was estimated to be around 64, which is approximately 5 to 8 times higher than that of MMC. nih.gov

Studies on a series of N7-phenyl-substituted mitomycin C analogues revealed that seven of these compounds were superior to MMC in activity against P-388 murine leukemia. nih.gov A quantitative structure-activity relationship (QSAR) analysis, known as a Hansch analysis, indicated that the lipid-water distribution coefficient (π) was the most significant factor in determining antitumor potency. nih.gov This suggests that the ability of the compound to diffuse into the tumor cell is more critical for its activity than its bioreductive activation potential. nih.gov

Protein Binding and Permeability Characteristics (e.g., Serum Albumin Binding, Membrane Transport)

The interaction of a drug with plasma proteins, such as serum albumin, and its ability to permeate cell membranes are crucial pharmacokinetic properties that influence its distribution, metabolism, and ultimately, its therapeutic efficacy.

Serum Albumin Binding: Human serum albumin (HSA) is the most abundant protein in blood plasma and can bind to a wide variety of drugs. nih.gov This binding is generally reversible and can affect the drug's availability to reach its target site, as only the unbound fraction is typically considered active. The binding of a drug to HSA can also increase its half-life in the body. nih.gov The strength of this binding is influenced by the physicochemical properties of the drug, such as its hydrophobicity and its capacity for hydrogen bonding. nih.gov While specific data on the serum albumin binding of 7-Amino-N-methylisomitomycin B or its analogue M-83 is not available in the provided search results, the general principles of drug-protein interactions would apply. The hydrophobicity of the N7-substituent in mitomycin analogues has been shown to be a key determinant of their antitumor potency, which may also correlate with their affinity for albumin. nih.gov

Membrane Transport: The ability of a drug to cross cell membranes to reach its intracellular target is fundamental to its mechanism of action. Membrane transport can occur through passive diffusion or be mediated by transporter proteins. nih.gov For many anticancer drugs, their ability to enter tumor cells is a critical factor for their efficacy. The finding that the lipid-water distribution coefficient is a significant factor for the antitumor potency of N7-phenyl-substituted mitomycin C analogues suggests that passive diffusion across the cell membrane plays a crucial role in their activity. nih.gov

Advanced Research and Future Directions in 7 Amino N Methylisomitomycin B Research

Overcoming Cellular Resistance Mechanisms

A significant hurdle in the clinical application of mitomycin-based therapies is the development of cellular resistance. Understanding and circumventing these resistance mechanisms are critical areas of ongoing research.

One key mechanism of resistance involves the mrd (mitomycin resistance determinant) gene . In the producing organism, Streptomyces lavendulae, the mcrA gene, which is part of the mitomycin biosynthetic cluster, encodes a protein (MCRA) that confers resistance to mitomycin C. nih.govnewswise.com This protein protects the organism from its own cytotoxic product. nih.gov When the mcrA gene is expressed in mammalian cells, it leads to significant resistance to mitomycin C under aerobic conditions. nih.govpnas.org MCRA functions by oxidizing the reduced hydroquinone (B1673460) form of mitomycin back to its less toxic parent state, thereby preventing it from cross-linking DNA. nih.govpnas.org This suggests that similar mechanisms, potentially involving an "MCRA-like" protein, could contribute to intrinsic or acquired resistance in tumor cells. nih.govpnas.org

Another protein implicated in mitomycin resistance is the Mct protein . While the specific role of the Mct protein in resistance to 7-Amino-N-methylisomitomycin B is still under detailed investigation, the broader context of mitomycin resistance points to the importance of drug efflux pumps and enzymatic deactivation. nih.gov For instance, studies on the broader category of multidrug resistance (MDR) have shown that preventing the emergence of resistance from the outset of chemotherapy is a promising strategy. nih.gov This can involve the use of small-molecule inhibitors that block the function of efflux pumps or other resistance-conferring proteins. nih.gov Furthermore, research has indicated that combining mitomycin C with other agents, such as pentamidine (B1679287) or gentamicin, can be effective against multi-drug-resistant bacteria, suggesting that combination therapies could also be a viable strategy to overcome resistance in cancer cells. mdpi.com

The activation of cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, has also been linked to mitomycin resistance. nih.govoncotarget.com Studies have shown that cancer cells with higher levels of phosphorylated Akt (p-Akt) exhibit greater resistance to mitomycin C. nih.govoncotarget.com This suggests that targeting these signaling pathways in combination with mitomycin therapy could be a way to overcome resistance. nih.gov

Development of Novel Analogues with Enhanced Efficacy and Improved Therapeutic Profiles

The development of novel analogues of 7-Amino-N-methylisomitomycin B is a key strategy to improve its therapeutic index, which encompasses enhancing its anticancer activity while reducing its toxicity.

Researchers have synthesized numerous mitomycin analogues with modifications at various positions of the molecule. nih.govepa.gov For example, modifications at the C7 position with secondary amines have been explored. nih.gov The goal of creating these new molecules is to produce compounds with greater potency and a better safety profile than the parent compound. nih.gov

A significant area of focus has been the synthesis of mitosene and mitosane analogues. epa.govacs.org Mitosene analogues with good leaving groups at the 1-position have shown activity against P388 leukemia in mice, supporting the hypothesis that these compounds can act as bifunctional alkylating agents of DNA, similar to mitomycin C. epa.gov The synthesis of these analogues is a complex challenge due to the dense and highly reactive functional groups within the mitomycin structure. nih.govprinceton.edu

The following table summarizes some of the key research findings in the development of novel mitomycin analogues:

| Research Focus | Key Findings | Reference |

| Synthesis of Mitosene Analogues | Analogues with effective leaving groups at the C1 position demonstrated antineoplastic activity, suggesting a mechanism of DNA alkylation similar to mitomycin C. | epa.gov |

| Modifications at the C7 Position | The introduction of secondary amines at the C7 position has been investigated to create analogues with potentially improved properties. | nih.gov |

| General Synthetic Strategies | The total synthesis of mitomycins is exceptionally challenging due to the molecule's compact and reactive nature. Various synthetic strategies have been developed to access novel analogues. | nih.govprinceton.edu |

Exploring Modified Scaffolds and Hybrid Constructs

Beyond creating simple analogues, researchers are exploring more significant structural modifications, including altered molecular scaffolds and the creation of hybrid molecules.

The fundamental tetracyclic pyrrolo-indole skeleton of mitomycins provides a scaffold that can be modified to alter the compound's properties. nih.gov Synthetic efforts have focused on creating related structures, such as aziridinomitosenes, to explore the structure-activity relationships. acs.org

A particularly innovative approach is the development of hybrid constructs , where a mitomycin derivative is linked to another molecule to enhance its targeting or efficacy. For example, a conjugate of mitomycin C and the steroidal antiestrogen (B12405530) RU 39411 has been synthesized. researchgate.net This hybrid molecule is designed to target estrogen receptor-positive cancer cells. Similarly, conjugates with geldanamycin, another anticancer agent, have been created. researchgate.net

Another strategy involves combining mitomycin C with nanoparticles or other drug delivery systems. nih.gov For instance, co-loading doxorubicin (B1662922) and mitomycin C into polymer-lipid hybrid nanoparticles has been shown to inhibit the growth of both sensitive and multidrug-resistant human mammary tumor xenografts. nih.gov This approach can improve drug delivery to the tumor site and potentially overcome resistance mechanisms. nih.gov

The concept of hybrid scaffolds is also being explored in other fields, such as tissue engineering, where synthetic and natural polymers are combined to create materials with specific properties. nih.govresearchgate.net This cross-disciplinary inspiration could lead to novel mitomycin-based constructs with enhanced therapeutic capabilities.

Methodological Advances in Mitomycin Research

Progress in the field of mitomycin research is intrinsically linked to advancements in synthetic chemistry and analytical techniques. The complex structure of mitomycins has spurred the development of novel synthetic methodologies. nih.govvanderbilt.edu

As famously noted, "The synthesis of a mitomycin is the chemical equivalent of walking on egg shells," highlighting the immense challenge posed by its dense and interactive functionalities. nih.govprinceton.edu Over the years, chemists have developed sophisticated strategies to construct the intricate mitomycin core. nih.gov These include intramolecular Diels-Alder reactions and novel methods for forming the key aziridine (B145994) ring. nih.gov

Recent synthetic approaches have focused on improving the efficiency and stereocontrol of the synthesis. acs.org For example, new methods for creating the aziridinomitosane core have been reported, which are crucial for producing analogues for biological testing. acs.org

Advances in analytical techniques have also been vital for understanding the mechanism of action of mitomycins and their analogues. Techniques such as HPLC, NMR, and mass spectrometry are essential for identifying the adducts that mitomycins form with DNA and for characterizing new synthetic compounds. nih.gov

Furthermore, the development of in vitro and in vivo models has been crucial for evaluating the efficacy and resistance profiles of new mitomycin derivatives. mdpi.comnih.govoncotarget.com These models allow researchers to screen compounds and investigate their mechanisms of action in a biologically relevant context.

Q & A

Q. How can researchers validate the compound’s metabolite profile across species?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.